Gentioflavin
Overview
Description
Gentioflavin is an alkaloid identified in some species of the Gentiana plant. It is characterized as a dihydropyridine lactonic alkaloid, which places it within a class of compounds known for their diverse range of biological activities. The discovery and structural elucidation of gentioflavin have expanded the understanding of the chemical diversity present in the Gentiana species, which are known for their medicinal properties .
Synthesis Analysis
The biosynthesis of compounds related to gentioflavin, such as vitamin B2 (riboflavin), involves complex biochemical pathways. For instance, the biosynthesis of riboflavin requires substrates like GTP and ribulose 5-phosphate. These substrates undergo a series of reactions including deamination, reduction, and dephosphorylation, leading to intermediate compounds. One such intermediate, 6,7-dimethyl-8-ribityllumazine, is then converted into riboflavin through a dismutation reaction catalyzed by riboflavin synthase . Although the specific biosynthetic pathway for gentioflavin is not detailed in the provided papers, it is likely to involve similarly intricate enzymatic processes within the plant.
Molecular Structure Analysis
The molecular structure of gentioflavin has been determined using various spectroscopic techniques, including NMR and IR spectroscopy. These methods have provided evidence for its structure, which is a dihydropyridine lactone. The structure of gentioflavin was further confirmed through oxidative degradation and its conversion into a known alkaloid, gentianidine. This structural analysis is crucial for understanding the chemical properties and potential reactivity of gentioflavin .
Chemical Reactions Analysis
While the specific chemical reactions involving gentioflavin are not described in the provided papers, the general class of dihydropyridine lactonic alkaloids to which gentioflavin belongs is known to undergo various chemical transformations. These can include oxidation-reduction reactions, ring-opening, and conversion into other alkaloids, as evidenced by the conversion of gentioflavin into gentianidine . Such reactions are important for the modification and utilization of these compounds in medicinal chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of gentioflavin are not explicitly detailed in the provided papers. However, the structural information obtained through NMR and IR spectroscopy can give insights into its physical properties such as solubility, stability, and melting point. The lactonic structure suggests that gentioflavin may have specific reactivity patterns, such as the ability to form hydrogen bonds and undergo hydrolysis, which would influence its chemical behavior and potential applications .
Scientific Research Applications
Gentioflavin's Structural and Chemical Properties
Gentioflavin, identified as a new alkaloid in some Gentiana species, is classified as a dihydropyridine lactonic alkaloid. The structure of gentioflavin was determined using NMR and IR spectral evidence, oxidative degradation, and its conversion into the known alkaloid gentianidine. This foundational research laid the groundwork for understanding gentioflavin's chemical properties and potential applications in various fields (Marekov & Popov, 1968).
Riboflavin Production and Biotechnological Applications
Gentioflavin is closely related to the field of riboflavin (Vitamin B2) production. Riboflavin is essential for various biochemical reactions in all living cells and is commonly used as a nutritional supplement in animal and human diets. The advancements in riboflavin production through fermentation processes, employing microorganisms like Ashbya gossypii, Bacillus subtilis, and Candida spp., have highlighted the importance of genetic and metabolic engineering in increasing riboflavin yield. These studies demonstrate the potential of gentioflavin-related research in enhancing the efficiency and sustainability of riboflavin production (Averianova et al., 2020); (You et al., 2021).
Biomedical Research and Health Applications
Riboflavin, associated with gentioflavin research, has significant applications in health and medicine. Studies have shown that riboflavin supplementation can effectively lower blood pressure in patients with certain genetic backgrounds, offering a personalized approach to hypertension management. This research indicates the broader implications of gentioflavin and its derivatives in developing targeted therapies for various health conditions (Wilson et al., 2013); (Horigan et al., 2010).
Nanotechnology and Drug Delivery
Riboflavin, linked to gentioflavin research, has also been explored in nanotechnology applications. Due to its unique properties like cell internalization and fluorescence, riboflavin has been used in targeted drug delivery, tissue engineering, biosensors, and optoelectronics. This highlights the potential of gentioflavin in developing advanced nanotechnology-based solutions (Beztsinna et al., 2016).
properties
IUPAC Name |
6-methyl-1-oxo-3,4,6,7-tetrahydropyrano[3,4-c]pyridine-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-6-9(5-12)7-2-3-14-10(13)8(7)4-11-6/h4-6,11H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLNRAZLQBMAROT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=C2CCOC(=O)C2=CN1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60331867 | |
Record name | Gentioflavine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60331867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Gentioflavine | |
CAS RN |
18058-50-9 | |
Record name | 1H-Pyrano[3,4-c]pyridine-5-carboxaldehyde, 3,4,6,7-tetrahydro-6-methyl-1-oxo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18058-50-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gentioflavine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60331867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.